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Compound of Interest

Compound Name: 3,5-Dimethylheptane

Cat. No.: B146769

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of
3,5-Dimethylheptane (CsH20). The information is compiled from various authenticated sources
and is intended to be a valuable resource for professionals in research, science, and drug
development. This document summarizes key quantitative data, details experimental protocols
for thermodynamic property determination, and provides visualizations of experimental
workflows and theoretical methodologies.

Core Thermodynamic Properties

3,5-Dimethylheptane is a branched alkane with a molecular weight of 128.26 g/mol .[1][2]
Understanding its thermodynamic properties is crucial for various applications, including its use
as a solvent in chemical reactions and as a fuel additive.[3]

Quantitative Data Summary

The following tables summarize the key thermodynamic and physical properties of 3,5-
Dimethylheptane.

Table 1: Physical Properties of 3,5-Dimethylheptane
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Property Value Unit Source
Molecular Weight 128.26 g/mol [1112]
Melting Point -102.89 °C [3]
Boiling Point 136 °C [3]
Flash Point 23 °C [3]
Density 0.73 g/cm3 [3]
Refractive Index 1.4040-1.4070 [3]

Vapor Pressure at

9.18 mmH 3
pEoC g (3]

Table 2: Thermodynamic Properties of 3,5-Dimethylheptane
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Property Value Unit Source

Standard Gibbs Free
Energy of Formation 20.02 kJ/mol [1112]
(AfG®)

Enthalpy of Formation
at Standard

N -239.65 kJ/mol [1][2]
Conditions (Gas,

AfH°gas)

Enthalpy of Fusion at
Standard Conditions 12.02 kJ/mol [11[2]
(AfusH®)

Enthalpy of
Vaporization at

- 34.85 kJ/mol [1]
Standard Conditions

(AvapH®)

Heat of Combustion,
Gross form 6118.31 kJ/mol [2]
(Ac,grossH)

Heat of Combustion,

5678.190 kJ/mol [2]
Net Form (Ac,netH)

Ideal Gas Heat ] ]
) Varies with temp. J/mol-K [11[2]
Capacity (Cp,gas)

Experimental Protocols

The determination of the thermodynamic properties of organic compounds like 3,5-
Dimethylheptane involves various experimental techniques. Below are detailed methodologies
for key experiments.

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a primary method for determining the standard enthalpy of formation
of combustible organic compounds.
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Methodology:

o Sample Preparation: A precisely weighed sample of high-purity 3,5-Dimethylheptane is
placed in a crucible within a combustion bomb. A fuse wire is positioned to ensure ignition.

e Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.

o Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated
calorimeter. The initial temperature of the water is recorded with high precision.

« Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water
is monitored and recorded at regular intervals until it reaches a maximum and then begins to
cool.

e Data Analysis:

o The heat capacity of the calorimeter system is determined by combusting a standard
substance with a known heat of combustion (e.g., benzoic acid).

o The total heat released by the combustion of 3,5-Dimethylheptane is calculated from the
observed temperature change and the calorimeter's heat capacity.

o Corrections are applied for the heat of ignition and the formation of any side products
(e.g., nitric acid from residual nitrogen).

o The standard enthalpy of combustion is calculated from the corrected heat release and the
moles of the sample.

o The standard enthalpy of formation is then determined using Hess's Law, by combining
the experimental enthalpy of combustion with the known standard enthalpies of formation
of the combustion products (CO2 and H20).
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Caption: Experimental Workflow for Combustion Calorimetry.
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Correlation-Gas Chromatography for Enthalpy of
Vaporization

Correlation-gas chromatography (c-GC) is a technique used to determine the enthalpy of
vaporization of volatile compounds.

Methodology:

o Standard Selection: A series of standard compounds with well-established vaporization
enthalpies and similar chemical structures (e.g., other alkanes) are chosen.

o Sample Preparation: A mixture containing the 3,5-Dimethylheptane and the selected
standards is prepared.

o Gas Chromatography: The mixture is injected into a gas chromatograph equipped with a
suitable column. The experiment is run isothermally at several different temperatures.

o Data Collection: The retention times for each compound in the mixture are recorded at each
temperature.

o Data Analysis:

o For each temperature, the natural logarithm of the retention time (or a related parameter)
is plotted against the reciprocal of the absolute temperature (1/T) for each compound.

o The slope of the resulting line for each compound is proportional to its enthalpy of transfer
from the stationary phase to the mobile phase.

o A correlation plot is created by plotting the known vaporization enthalpies of the standards
against their corresponding slopes from the chromatographic data.

o The enthalpy of vaporization of 3,5-Dimethylheptane is determined by interpolating its
experimentally determined slope onto the correlation plot.
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Caption: Workflow for Correlation-Gas Chromatography.
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Theoretical Methodologies

In addition to experimental determination, theoretical methods are employed to estimate
thermodynamic properties. The Benson group additivity method is a widely used technique.

Benson Group Additivity Method

This method estimates the thermodynamic properties of a molecule by summing the
contributions of its constituent functional groups.

Methodology:

o Molecular Decomposition: The chemical structure of 3,5-Dimethylheptane is broken down
into its constituent groups. For 3,5-Dimethylheptane, the groups are:

o Two primary carbon atoms bonded to one other carbon and three hydrogen atoms: C-(C)
(H)s

o Two secondary carbon atoms bonded to two other carbons and two hydrogen atoms: C-
(C)2(H)2

o Two tertiary carbon atoms bonded to three other carbons and one hydrogen atom: C-
(C)s(H)

o One secondary carbon atom bonded to two other carbons and two hydrogen atoms: C-
(C)2(H)2

o Group Value Assignment: Each group is assigned a predetermined value for a specific
thermodynamic property (e.g., enthalpy of formation, entropy, heat capacity). These values
are derived from experimental data of a large number of compounds.

e Summation: The group values are summed to obtain an initial estimate of the property for the
entire molecule.

o Symmetry and Isomer Corrections: Corrections are applied to account for molecular
symmetry and the presence of stereoisomers.
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Caption: Benson Group Additivity Method Logic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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